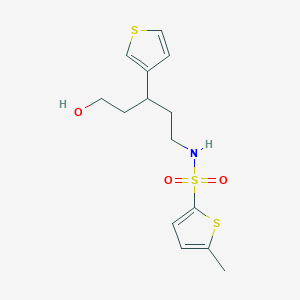

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S3/c1-11-2-3-14(20-11)21(17,18)15-7-4-12(5-8-16)13-6-9-19-10-13/h2-3,6,9-10,12,15-16H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMVDEJZTHKCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Industry: It can be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the cannabinoid CB1 receptor, which is involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Thiophene Chemistry

(a) N-(5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamides (3a-f)

- Structure : Thiophene core with a tetrazolyl group at position 2 and an acetamide-substituted aryl group at position 5 .

- Comparison: Functional Groups: The target compound replaces the tetrazolyl-acetamide system with a sulfonamide group, enhancing acidity (pKa ~1–2 for sulfonamides vs. ~14–16 for acetamides).

(b) Pyrrole Alkaloids (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide)

- Structure : Pyrrole rings with hydroxymethyl and formyl substituents, linked to alkyl chains via acetamide .

- Comparison :

- Aromatic System : Thiophene (sulfur-containing) vs. pyrrole (nitrogen-containing) alters electronic density and hydrogen-bonding capacity.

- Bioactivity : Pyrrole derivatives in show antitumor and antioxidant activities, whereas thiophene sulfonamides may prioritize metabolic stability for prolonged action .

Pentyl-Chain Derivatives

(a) N-(5-((Aryl or Heteroaryl)Methyloxy)Pentyl)-Substituted Imino Sugars

- Structure: Pentyl chain with aryl/heteroaryl methyloxy groups and imino sugar moieties .

- Application: Imino sugars inhibit glucosylceramide synthase, while thiophene sulfonamides may target enzymes like cyclooxygenase or kinases .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a 3-(thiophen-3-yl)pentylamine intermediate, analogous to the acylation methods in .

- Solubility and Bioavailability: The hydroxyl group and sulfonamide enhance water solubility compared to purely hydrophobic analogs (e.g., methyloxy-substituted imino sugars) .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data tables summarizing experimental findings.

Molecular Formula: C14H19NO3S

Molecular Weight: 345.5 g/mol

CAS Number: 2034330-01-1

The compound features a thiophene ring and sulfonamide functional group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Enzymatic Inhibition: The sulfonamide group can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: Potential interactions with neurotransmitter receptors may influence signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their broad-spectrum antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Sulfanilamide | 15.6 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines, as illustrated in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.41 | Induction of apoptosis via caspase activation |

| U937 (Leukemia) | TBD | Inhibition of cell proliferation |

Case Studies

-

Study on Apoptosis Induction:

A study published in MDPI demonstrated that a related compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting that this compound may exhibit similar effects . -

Antimicrobial Efficacy:

Another investigation highlighted the antibacterial properties of thiophene-containing compounds, showing effective inhibition against both Gram-positive and Gram-negative bacteria . This supports the hypothesis that this compound could possess similar antimicrobial capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene derivatives and sulfonamide precursors. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate thiophene and pentyl moieties .

- Sulfonamide formation : Reacting thiophene sulfonyl chloride with a hydroxyalkylamine intermediate under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the product .

- Critical conditions : Temperature (40–60°C for sulfonamide coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene substituents and hydroxy group placement .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .

- X-ray crystallography : Resolves bond angles and spatial arrangement of thiophene rings and sulfonamide groups, critical for understanding reactivity .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, given sulfonamides' known antibacterial properties .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) due to sulfonamide’s role in zinc-binding motifs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to explore anti-proliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer : Contradictions may arise from:

- Structural variations : Subtle changes (e.g., thiophene vs. pyridine substituents) alter target binding. Use SAR studies to compare analogs .

- Assay conditions : Standardize protocols (e.g., pH, serum content) to reduce variability. For example, serum proteins may sequester hydrophobic derivatives, reducing apparent activity .

- Target specificity : Employ CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to validate direct binding vs. off-target effects .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Use accelerated degradation tests (e.g., 37°C, pH 2–9) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

- Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility and shield reactive groups .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the sulfonamide moiety against nucleophilic attack .

Q. How can reaction yields be improved during large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions in exothermic steps (e.g., sulfonylation) .

- DoE (Design of Experiments) : Apply statistical models (e.g., response surface methodology) to optimize variables like solvent ratio and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.